molecular formula C18H22O2 B14354416 4,4'-(4-Methylpentane-1,1-diyl)diphenol CAS No. 90729-99-0

4,4'-(4-Methylpentane-1,1-diyl)diphenol

Cat. No.: B14354416
CAS No.: 90729-99-0
M. Wt: 270.4 g/mol
InChI Key: RVGOVXZCFLRAQH-UHFFFAOYSA-N
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Description

4,4’-(4-Methylpentane-1,1-diyl)diphenol is a chemical compound with the molecular formula C18H22O2. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4-Methylpentane-1,1-diyl)diphenol typically involves the reaction of phenol with 4-methylpentan-2-one in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-(4-Methylpentane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and resins.

    Biology: Studied for its potential effects on biological systems, including endocrine disruption.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure but with different substituents on the central carbon atom.

    Bisphenol S (BPS): Contains sulfone groups instead of the methylpentane moiety.

    Bisphenol F (BPF): Has a different alkyl chain connecting the phenyl rings.

Uniqueness

4,4’-(4-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other bisphenols may not perform as effectively.

Properties

CAS No.

90729-99-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol

InChI

InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3

InChI Key

RVGOVXZCFLRAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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